

# Technical Synthesis Guide: Ethoxy(methyl)amine Hydrochloride

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## Compound of Interest

Compound Name: *Ethoxy(methyl)amine hydrochloride*  
CAS No.: *1082680-18-9*  
Cat. No.: *B1379508*

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CAS: 33790-92-8 | Formula:

| MW: 111.57 g/mol

## Executive Summary

**Ethoxy(methyl)amine hydrochloride** (

-ethoxy-

-methylamine HCl) is the

-ethyl analog of the classic "Weinreb amine" (

-dimethylhydroxylamine). While the dimethyl variant is ubiquitous for converting carboxylic acid derivatives into ketones/aldehydes, the

-ethoxy variant is critical in medicinal chemistry for fine-tuning lipophilicity and metabolic stability in alkoxyamine-containing pharmacophores.

This guide details two distinct synthesis pathways selected for their operational reliability and purity profiles:

- The "Immunized" Pathway (Boc-Protection): Utilizes steric protection to prevent over-alkylation, ensuring high-fidelity product suitable for GMP environments.
- The Reductive Alkylation Pathway: A scalable, atom-economical route utilizing -ethylhydroxylamine and formaldehyde, ideal for kilogram-scale production.

## Strategic Pathway Analysis

The synthesis of

-dialkylhydroxylamines is plagued by the "ambident nucleophile" problem—hydroxylamine nitrogen and oxygen atoms compete for electrophiles, often leading to mixtures of

-dialkyl,

-dialkyl, and quaternary ammonium salts.

Feature	Protocol A: Boc-Protection Strategy	Protocol B: Reductive Alkylation
Primary Mechanism	Substitution (Protected)	Imine Formation / Hydride Reduction
Starting Material	-Boc- -methylhydroxylamine	-Ethylhydroxylamine HCl
Key Reagent	Ethyl Iodide (EtI)	Formaldehyde / NaBH CN
Purity Profile	High (>98%) - No over-alkylation	Good - Requires careful stoichiometry
Scalability	Moderate (Step-intensive)	High (One-pot potential)
Cost	High (Boc reagents)	Low

## Protocol A: The "Immunized" Pathway (Boc-Protection)

Best for: High-purity lab-scale synthesis (1g – 100g) where eliminating quaternary salt byproducts is critical.

### Reaction Logic[1]

- Protection: The nitrogen lone pair is delocalized into the carbamate (Boc), reducing its nucleophilicity but leaving the oxygen accessible.
- -Alkylation: The hydroxamate oxygen is alkylated with ethyl iodide using a mild base.
- Deprotection: Acidic cleavage removes the Boc group, yielding the HCl salt directly.

## Step-by-Step Methodology

### Step 1:

#### -Alkylation

- Reagents:
  - tert-Butoxycarbonyl-
  - methylhydroxylamine (1.0 eq), Ethyl Iodide (1.2 eq),  
(2.0 eq).
- Solvent: DMF (Anhydrous).
- Procedure:
  - Dissolve
    - Boc-
    - methylhydroxylamine in DMF (0.5 M concentration) under atmosphere.

- Add

and stir at room temperature for 15 minutes.

- Add Ethyl Iodide dropwise to control the exotherm.
- Heat to 40°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of starting material.<sup>[1]</sup>
- Workup: Dilute with water, extract into EtOAc ( ), wash organics with brine, and dry over . Concentrate to yield the intermediate oil ( -Boc- -ethoxy- -methylamine).

## Step 2: Deprotection & Salt Formation

- Reagents: 4M HCl in Dioxane (5.0 eq).
- Procedure:
  - Dissolve the crude intermediate in minimal dry or use neat if liquid.
  - Cool to 0°C. Add 4M HCl/Dioxane dropwise.
  - Allow to warm to room temperature and stir for 2 hours. and Isobutylene gas will evolve.
  - Isolation: The product often precipitates. If not, add diethyl ether to induce crystallization.
  - Filter the white solid under inert atmosphere (hygroscopic).

## Protocol B: Reductive Alkylation

Best for: Scale-up (>100g) and cost-efficiency.

### Reaction Logic

This method bypasses direct alkylation (which risks quaternary salts) by condensing

-ethylhydroxylamine with formaldehyde to form an oxime/iminium species, which is selectively reduced in situ to the

-methyl amine.

### Step-by-Step Methodology

- Reagents:

-Ethylhydroxylamine HCl (1.0 eq), Formaldehyde (37% aq. soln, 1.1 eq), Sodium Cyanoborohydride (

, 1.5 eq), Acetic Acid (catalytic).

- Solvent: Methanol.[2]

- Procedure:

- pH Adjustment: Dissolve

-ethylhydroxylamine HCl in Methanol. Adjust pH to ~5–6 using mild base (NaOAc) or Acetic Acid buffer. This is critical for iminium ion formation.

- Condensation: Add Formaldehyde solution.[3] Stir for 30 minutes at 0°C.

- Reduction: Add

portion-wise (Caution: HCN risk, use fume hood).

- Stir at room temperature for 12 hours.

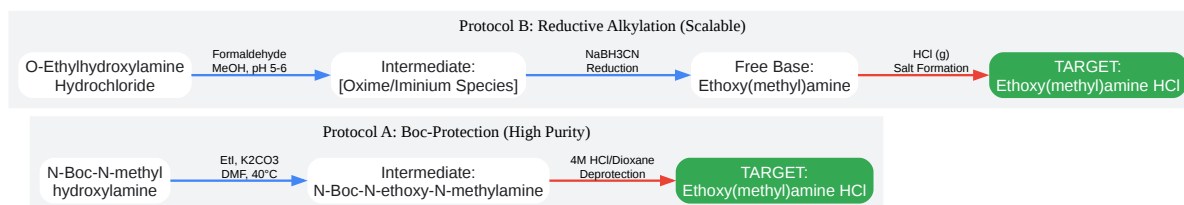
- Quench: Quench with 1M HCl (carefully) to destroy excess hydride and generate the HCl salt.

- Purification: Concentrate to remove methanol. Basify aqueous layer to pH 10 with NaOH. Extract free amine into DCM.
- Salt Formation: Treat DCM layer with anhydrous HCl gas or HCl/Ether to precipitate the target **Ethoxy(methyl)amine hydrochloride**.

## Critical Process Parameters (CPPs)

Parameter	Protocol A (Boc)	Protocol B (Reductive)	Impact
Temperature	Keep during alkylation	Keep during hydride addition	High temps promote over-alkylation or decomposition.
pH Control	Basic ( )	Weak Acidic (pH 5–6)	Protocol B fails if pH is too high (no iminium) or too low (hydride hydrolysis).
Stoichiometry	1.2 eq EtI	1.1 eq Formaldehyde	Excess Formaldehyde in Protocol B can lead to -dimethylation.

## Visualization: Synthesis Pathways



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Figure 1: Comparative workflow of the Boc-Protection vs. Reductive Alkylation pathways.

## Quality Control & Analytical Validation

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

- H-NMR (DMSO-d<sub>6</sub>):
  - 11-12 ppm: Broad singlet (HCl salt proton).
  - 4.1 ppm: Quartet (2H,  $\text{CH}_2$ ).
  - 2.7 ppm: Singlet (3H,  $\text{CH}_3$ ).
  - 1.2 ppm: Triplet (3H,  $\text{CH}_3$ ).
  - Validation: Absence of Boc peaks (15-18 ppm) confirms deprotection completion.
- Silver Nitrate Test:
  - Dissolve product in water; add  $\text{AgNO}_3$  solution.
  - A thick white precipitate confirms the presence of the chloride counter-ion.

## Safety & Handling

- Alkylating Agents: Ethyl Iodide is a potential carcinogen and strong alkylator. Use double-gloving and work in a fume hood.
- Cyanoborohydride: Highly toxic. Contact with acid releases HCN gas. Quench reaction mixtures in a hood with bleach/base solution before disposal.

- Hydroxylamine Derivatives: Potentially mutagenic. Avoid skin contact.

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## Sources

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